molecular formula C41H72O15 B1249137 [(2R,3S,4R,5R)-1,3,4,5,6-pentahydroxyhexan-2-yl] (2E,4S,5S,6E,8S,9S,10E,12S,13S,14E,16S,18S)-5,9-dihydroxy-2,4,6,8,10,12,14,16,18-nonamethyl-13-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyicosa-2,6,10,14-tetraenoate

[(2R,3S,4R,5R)-1,3,4,5,6-pentahydroxyhexan-2-yl] (2E,4S,5S,6E,8S,9S,10E,12S,13S,14E,16S,18S)-5,9-dihydroxy-2,4,6,8,10,12,14,16,18-nonamethyl-13-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyicosa-2,6,10,14-tetraenoate

Cat. No. B1249137
M. Wt: 805 g/mol
InChI Key: XFUDLQUFBZRZQN-YMTZBNGGSA-N
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Description

[(2R,3S,4R,5R)-1,3,4,5,6-pentahydroxyhexan-2-yl] (2E,4S,5S,6E,8S,9S,10E,12S,13S,14E,16S,18S)-5,9-dihydroxy-2,4,6,8,10,12,14,16,18-nonamethyl-13-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyicosa-2,6,10,14-tetraenoate is a natural product found in Gliocladium and Sphaerostilbella with data available.

Scientific Research Applications

Solubility and Chemical Properties

Research on similar compounds reveals insights into their solubility and chemical properties. For instance, the solubilities of various saccharides related to this compound, such as xylose and mannose, in ethanol-water solutions, have been studied, indicating temperature and solvent composition impacts solubility (Gong, Wang, Zhang, & Qu, 2012)(Gong, Wang, Zhang, & Qu, 2012).

Potential Applications in Pharmaceutical Synthesis

Certain structurally related compounds have been utilized in asymmetric syntheses, contributing to the development of pharmaceuticals and therapeutic agents. For example, asymmetric synthesis of C15 polyketide spiroketals (Meilert, Pettit, & Vogel, 2004)(Meilert, Pettit, & Vogel, 2004) and total syntheses of (+)-Altholactone and three stereocongeners (Ueno, Tadano, Ogawa, McLaughlin, & Alkofahi, 1989)(Ueno, Tadano, Ogawa, McLaughlin, & Alkofahi, 1989) exemplify such applications.

Structural and Biochemical Studies

Compounds like bergenin monohydrate, a C-glucoside of 4-O-methylgallic acid, have been structurally analyzed for their potential activities like anti-inflammatory and antiasthmatic properties (Ye, Sun, & Pan, 2004)(Ye, Sun, & Pan, 2004). These studies contribute to understanding the biological activities and potential therapeutic applications of related compounds.

Role in mTOR Signaling and Disease Research

The mTOR signaling pathway, which involves compounds similar to the one , plays a crucial role in various diseases, including Alzheimer's disease and type 2 diabetes. Research focusing on network-based identification of key genes in these diseases has highlighted the significance of compounds like [(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]methoxy]oxan-3-yl aceta te in inhibiting PDK1, a key gene in these pathways (Buddham, Yadav, Narad, Gupta, & Mathur, 2022)(Buddham, Yadav, Narad, Gupta, & Mathur, 2022).

properties

Product Name

[(2R,3S,4R,5R)-1,3,4,5,6-pentahydroxyhexan-2-yl] (2E,4S,5S,6E,8S,9S,10E,12S,13S,14E,16S,18S)-5,9-dihydroxy-2,4,6,8,10,12,14,16,18-nonamethyl-13-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyicosa-2,6,10,14-tetraenoate

Molecular Formula

C41H72O15

Molecular Weight

805 g/mol

IUPAC Name

[(2R,3S,4R,5R)-1,3,4,5,6-pentahydroxyhexan-2-yl] (2E,4S,5S,6E,8S,9S,10E,12S,13S,14E,16S,18S)-5,9-dihydroxy-2,4,6,8,10,12,14,16,18-nonamethyl-13-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyicosa-2,6,10,14-tetraenoate

InChI

InChI=1S/C41H72O15/c1-11-20(2)12-21(3)13-26(8)39(56-41-38(52)37(51)36(50)31(19-44)55-41)27(9)15-24(6)32(46)22(4)14-23(5)33(47)25(7)16-28(10)40(53)54-30(18-43)35(49)34(48)29(45)17-42/h13-16,20-22,25,27,29-39,41-52H,11-12,17-19H2,1-10H3/b23-14+,24-15+,26-13+,28-16+/t20-,21-,22-,25-,27-,29+,30+,31+,32-,33+,34+,35+,36+,37-,38-,39+,41-/m0/s1

InChI Key

XFUDLQUFBZRZQN-YMTZBNGGSA-N

Isomeric SMILES

CC[C@H](C)C[C@H](C)/C=C(\C)/[C@H]([C@@H](C)/C=C(\C)/[C@H]([C@@H](C)/C=C(\C)/[C@H]([C@@H](C)/C=C(\C)/C(=O)O[C@H](CO)[C@H]([C@@H]([C@@H](CO)O)O)O)O)O)O[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O

Canonical SMILES

CCC(C)CC(C)C=C(C)C(C(C)C=C(C)C(C(C)C=C(C)C(C(C)C=C(C)C(=O)OC(CO)C(C(C(CO)O)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)O

synonyms

TMC 171B
TMC-171B

Origin of Product

United States

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